Superior Synthetic Utility: A Key Intermediate in the Scalable, High-Yield Synthesis of BCX-4208
The target compound is a documented intermediate in a patented, scalable synthesis of the purine nucleoside phosphorylase (PNP) inhibitor BCX-4208. A three-step telescoped process utilizing this compound achieved an 85% overall yield and 99.8% purity for the final drug candidate [1]. This high-yielding, industrially relevant application provides direct evidence of the compound's utility in complex molecule synthesis, distinguishing it from many uncharacterized pyrrole analogs.
| Evidence Dimension | Yield in a multi-step synthesis of a drug candidate |
|---|---|
| Target Compound Data | 85% overall yield, 99.8% purity for BCX-4208 |
| Comparator Or Baseline | Many in-class pyrrole diesters lack documented roles in scalable, high-yield pharmaceutical syntheses |
| Quantified Difference | Not applicable; this is a specific documented application. |
| Conditions | Three telescoped steps involving Mannich condensation and deprotection. |
Why This Matters
This evidence confirms the compound's proven role in a high-value synthetic route, reducing the risk and development time for projects requiring a validated building block for drug synthesis.
- [1] Kamath, V. P., Juarez-Brambila, J. J., Morris, C. B., Winslow, C. D., & Morris, P. E. Jr. (2009). Development of a practical synthesis of a purine nucleoside phosphorylase inhibitor: BCX-4208. Organic Process Research & Development, 13(5), 928–932. View Source
